N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide
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Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, reactions with primary amines are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles .Scientific Research Applications
Green Synthesis Methods
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide and related compounds have been utilized in green chemistry. For instance, a study by Mahato et al. (2017) described the use of a related Brønsted acidic ionic liquid in the regioselective synthesis of pyrano[3,2-c]coumarins under solvent-free conditions, highlighting an eco-friendly synthetic protocol with high regioselectivity and clean reaction process (Mahato et al., 2017).
Antibacterial Agent Synthesis
Compounds containing the sulfonamido moiety, similar to this compound, have been synthesized for potential use as antibacterial agents. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities in several of these compounds (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects.
Mode of Action
The presence of the pyrazole ring, which is a common feature in many biologically active compounds, suggests that it may interact with its targets through hydrogen bonding . The compound’s ability to donate and accept hydrogen bonds could facilitate its interaction with various biological targets, leading to changes in their function .
Biochemical Pathways
Compounds containing a pyrazole ring have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility in polar organic solvents suggests that it may have good bioavailability
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-4-5-8-17(15,16)12-6-7-14-11(3)9-10(2)13-14/h9,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAXEFRDBTYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C(=CC(=N1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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